molecular formula C8H11NO2 B1594724 ethyl 2-(1H-pyrrol-2-yl)acetate CAS No. 4778-25-0

ethyl 2-(1H-pyrrol-2-yl)acetate

Cat. No.: B1594724
CAS No.: 4778-25-0
M. Wt: 153.18 g/mol
InChI Key: BSQHTIJMZDDKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-pyrrol-2-yl)acetate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1H-pyrrol-2-yl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac . The interactions of this compound with these biomolecules can affect their catalytic functions and stability, thereby impacting the overall biochemical pathways they are involved in.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, such as this compound, have been shown to exhibit cytotoxic activity against certain cancer cell lines . This suggests that the compound may alter cellular processes in a way that inhibits cell proliferation and induces cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, the compound’s structure allows it to participate in binding interactions that can modulate enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrole derivatives, including this compound, can exhibit varying degrees of stability under different conditions . This can affect their efficacy and potency in biochemical assays and experimental models.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies on pyrrole derivatives have demonstrated dose-dependent cytotoxicity, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s bioavailability and effectiveness in biochemical assays.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1H-pyrrol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with pyrrole in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(1H-pyrrol-2-yl)acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl ester group at the 2-position of the pyrrole ring imparts distinct chemical properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHTIJMZDDKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277849
Record name ethyl 2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4778-25-0
Record name 4778-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-pyrrol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1H-pyrrol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1H-pyrrol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(1H-pyrrol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(1H-pyrrol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(1H-pyrrol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(1H-pyrrol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.